

# In-Depth Technical Guide: Phenyl(1H-pyrrol-3-yl)methanone

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## Compound of Interest

Compound Name: *phenyl(1H-pyrrol-3-yl)methanone*

Cat. No.: *B1586747*

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CAS Number: 7126-41-2

Synonyms: 3-Benzoylpyrrole, Methanone, phenyl-1H-pyrrol-3-yl-

## Introduction

**Phenyl(1H-pyrrol-3-yl)methanone** is a heterocyclic ketone belonging to the pyrrole class of compounds. The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core scaffold in a vast array of biologically active molecules, including natural products like heme and chlorophyll. In the pharmaceutical industry, the pyrrole nucleus is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known applications of **Phenyl(1H-pyrrol-3-yl)methanone**, tailored for researchers, scientists, and professionals in drug development.

## Physicochemical and Spectroscopic Data

This section summarizes the key quantitative data for **Phenyl(1H-pyrrol-3-yl)methanone**.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	7126-41-2	[1]
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO	[2]
Molecular Weight	171.19 g/mol	[1]
Appearance	Off-white Solid	
Melting Point	88-90 °C	[3]
Boiling Point	336.8 ± 15.0 °C at 760 mmHg	[3]
Physical Form	Solid	[4]

Table 2: Spectroscopic Data (Representative)

While specific spectra for **Phenyl(1H-pyrrol-3-yl)methanone** are not widely published, the following data for closely related derivatives provide a representative spectral profile. Key fragmentation in mass spectrometry would likely include the benzoyl cation ( $m/z = 105$ ) and the phenyl cation ( $m/z = 77$ )[1].

Spectroscopy	Key Features
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 300 MHz)	δ (ppm): 8.40 (br, 1H), 7.72 (d, J = 8.5 Hz, 2H), 7.42 (d, J = 8.5 Hz, 2H), 5.65 (t, J = 3.1 Hz, 1H)
<sup>13</sup> C NMR (CD <sub>3</sub> COCD <sub>3</sub> , 100 MHz)	δ (ppm): 189.3, 145.4, 139.2, 136.6, 130.3, 128.4, 128.3, 116.5, 86.6
IR (KBr)	ν (cm <sup>-1</sup> ): 3251, 1629, 1587, 1530, 1433, 1371, 1253, 1091, 1015, 914, 844, 765

## Synthesis of Phenyl(1H-pyrrol-3-yl)methanone

The synthesis of **Phenyl(1H-pyrrol-3-yl)methanone** can be achieved through several methods, with Friedel-Crafts acylation being a common approach. The regioselective introduction of an acyl group at the 3-position of the pyrrole ring can be challenging, as substitution is generally favored at the C2 position[1]. However, specific strategies can be

employed to achieve the desired C3 substitution. Another prominent method involves the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC)[5].

## Experimental Protocol: Friedel-Crafts Acylation (General Procedure)

The following is a general procedure for the N-acylation of pyrrole, which can be adapted for the synthesis of **Phenyl(1H-pyrrol-3-yl)methanone**. Achieving C-acylation at the 3-position often requires the use of a protecting group on the nitrogen, followed by a Friedel-Crafts reaction and subsequent deprotection.

Materials:

- Pyrrole
- Benzoyl chloride
- Triethylamine
- 4-(Dimethylamino)pyridine (DMAP)
- Dry dichloromethane (DCM)
- Diethyl ether (Et<sub>2</sub>O)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

Procedure:

- To a stirred solution of pyrrole (1.27 equivalents) in dry dichloromethane at 0 °C, add triethylamine (1.28 equivalents) and a catalytic amount of DMAP (0.1 equivalents)[3].
- Slowly add benzoyl chloride (1.0 equivalent) dropwise to the cooled solution[3].
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC)[3].
- Dilute the reaction mixture with diethyl ether[3].
- Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO<sub>3</sub>, and brine[3].
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub> and filter[3].
- Remove the solvent under reduced pressure[3].
- Purify the crude product by flash column chromatography on silica gel to yield the acylated pyrrole[3].

Note: This general protocol for N-acylation would need modification, such as the use of a suitable N-protecting group and a Lewis acid catalyst (e.g., AlCl<sub>3</sub>), to favor C3-acylation.

## Applications in Research and Drug Development

**Phenyl(1H-pyrrol-3-yl)methanone** serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its most notable application is in the preparation of rac-Ketorolac 6-Benzoyl Isomer, which is an isomeric impurity of Ketorolac. Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) used for short-term pain management.

The pyrrole scaffold, in general, is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds with antibacterial, anti-inflammatory, and neuroprotective properties[6][7]. The functionalization of the **Phenyl(1H-pyrrol-3-yl)methanone** core structure allows for the generation of diverse derivatives with potential therapeutic applications.

## Biological Activity

Currently, there is limited specific information available in the public domain regarding the biological activity of **Phenyl(1H-pyrrol-3-yl)methanone** itself. Research has primarily focused on the biological activities of more complex molecules derived from this intermediate. The broader class of pyrrole-containing compounds has been extensively studied and shown to exhibit a wide range of pharmacological effects, including:

- **Anti-inflammatory Activity:** Many pyrrole derivatives, such as tolmetin and ketorolac, are potent anti-inflammatory agents that act by inhibiting cyclooxygenase (COX) enzymes[7].
- **Antibacterial Activity:** The pyrrole nucleus is a component of several natural and synthetic compounds with significant antibacterial properties[6].
- **Anticancer Activity:** Various pyrrole derivatives have been investigated for their potential as anticancer agents[8].

Further research is required to elucidate the specific biological profile of **Phenyl(1H-pyrrol-3-yl)methanone**.

## Safety and Handling

Hazard Statements:

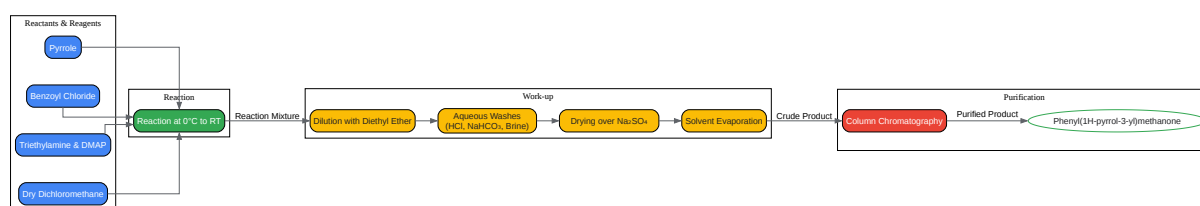
- H302: Harmful if swallowed[4].
- H315: Causes skin irritation[4].
- H319: Causes serious eye irritation[4].
- H335: May cause respiratory irritation[4].

Precautionary Statements: Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier[4].

## Visualizations

## Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of an acylated pyrrole, based on the experimental protocol described in section 3.1.



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Caption: Generalized workflow for the synthesis of **Phenyl(1H-pyrrol-3-yl)methanone**.

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